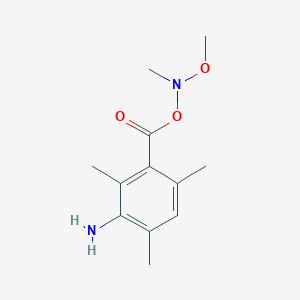![molecular formula C10H14Cl2F2N2 B1460332 1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride CAS No. 1989671-94-4](/img/structure/B1460332.png)
1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride
Vue d'ensemble
Description
1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 1989671-94-4 . It has a molecular weight of 271.14 . The IUPAC name for this compound is 1-(3,5-difluorobenzyl)azetidin-3-amine dihydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C10H12F2N2.2ClH . The InChI code is 1S/C10H12F2N2.2ClH/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14;;/h1-3,10H,4-6,13H2;2*1H . The InChI key is REWAAEMCGDCYPC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 271.14 . For more detailed physical and chemical properties, it is recommended to refer to material safety data sheets (MSDS) or other similar resources.Applications De Recherche Scientifique
Chemical Properties and Synthesis Techniques
- Azetidines, including compounds like "1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride," are known for their thermal stability and ease of handling. They react with electrophiles and nucleophiles, opening avenues for creating useful amides, alkenes, and amines. Their ring-opening processes enable the synthesis of cyclic products like piperidines, pyrrolidines, and pyrroles. Additionally, the oxidation of 3-hydroxyazetidines forms azetidin-3-ones, further diversifying their chemical applications (Singh, D’hooghe, & Kimpe, 2008).
Biological and Pharmacological Applications
- Azetidinone derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Notably, compounds like N′-[(1Z)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide and N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide exhibited high antidepressant activity. This indicates the potential of azetidinone-based structures in central nervous system applications (Thomas, Nanda, Kothapalli, & Hamane, 2016).
- Some azetidin-2-one derivatives have been explored for their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Ansari & Lal, 2009).
Structural and Synthetic Innovations
- The synthesis of 3-Chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl Azetidin-2-ones and their exploration for anti-inflammatory activity showcase the therapeutic potential of azetidin-2-ones in medicinal chemistry (Sharma, Maheshwari, & Bindal, 2013).
Propriétés
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2.2ClH/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14;;/h1-3,10H,4-6,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWAAEMCGDCYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC(=C2)F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1460251.png)
![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1460252.png)





![Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate](/img/structure/B1460259.png)


![5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1460269.png)

